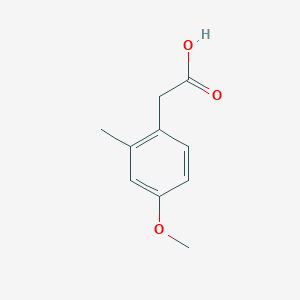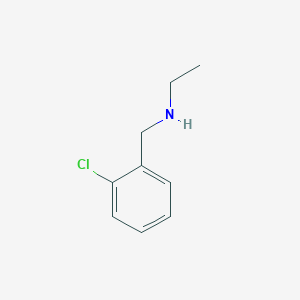
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
Overview
Description
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate is an organic compound with the molecular formula C7H10ClNO4 It is a derivative of acetoacetate, featuring a methoxyimino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
-
Ethyl Acetoacetate and Methoxyamine Hydrochloride Reaction
Reagents: Ethyl acetoacetate, methoxyamine hydrochloride
Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with the temperature maintained between 0-5°C to prevent side reactions.
Outcome: Formation of ethyl 2-methoxyiminoacetoacetate.
-
Chlorination
Reagents: Chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)
Conditions: The chlorination is performed at room temperature, and the reaction mixture is stirred for several hours.
Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound involves continuous synthesis methods to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.
Purification: The crude product is purified using techniques such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 2-methoxyimino-4-chloroacetoacetic acid or the corresponding alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyimino and chloro groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 2-chloroacetoacetate: Lacks the methoxyimino group, leading to different reactivity and applications.
Ethyl 2-methoxyiminoacetoacetate:
Methyl 2-methoxyimino-4-chloroacetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Properties
CAS No. |
64485-87-6 |
|---|---|
Molecular Formula |
C7H10ClNO4 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
ethyl (2E)-4-chloro-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10ClNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
InChI Key |
QQTHNMBPRSXIHX-RMKNXTFCSA-N |
SMILES |
CCOC(=O)C(=NOC)C(=O)CCl |
Isomeric SMILES |
CCOC(=O)/C(=N/OC)/C(=O)CCl |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)







